(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring and a carboxylate ester group. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a 4-methyl-2-aminobutanal with an esterifying agent, such as methyl chloroformate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives.
Scientific Research Applications
(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include binding to receptor sites, altering enzyme kinetics, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate: The enantiomer of the compound, with different stereochemistry.
Methyl 4-methyl-2-pyrrolecarboxylate: Lacks the dihydro structure, leading to different chemical properties.
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (2R,4S)-4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h4-6H,3H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
KZPQLDKVWPVVEC-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](N=C1)C(=O)OC |
Canonical SMILES |
CC1CC(N=C1)C(=O)OC |
Origin of Product |
United States |
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